Product packaging for Methylmalondialdehyde(Cat. No.:CAS No. 16002-19-0)

Methylmalondialdehyde

Cat. No.: B096588
CAS No.: 16002-19-0
M. Wt: 86.09 g/mol
InChI Key: VXYSFSCCSQAYJV-UHFFFAOYSA-N
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Description

Malondialdehyde as a Prominent Endogenous Product of Lipid Peroxidation

Malondialdehyde (MDA) is a significant and extensively studied organic compound that emerges as a natural byproduct of lipid peroxidation. nih.gov This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. researchgate.netmdpi.com Free radicals, which are highly reactive chemical species, attack these lipids, setting off a chain reaction that results in the formation of various secondary products, with MDA being one of the most notable. nih.govmdpi.com

The formation of MDA is a key indicator of oxidative damage within cells and tissues. The process begins when reactive oxygen species (ROS) abstract a hydrogen atom from a methylene (B1212753) group in a PUFA, forming a lipid radical. This radical then reacts with molecular oxygen to create a lipid peroxyl radical, which can then attack another fatty acid, propagating the chain reaction. The unstable lipid hydroperoxides that are formed can decompose into a variety of products, including aldehydes like MDA. mdpi.com MDA is also generated as a side product during the synthesis of thromboxane (B8750289) A2 from prostaglandin (B15479496) H2. nih.gov Due to its origins, the presence and concentration of MDA in biological samples are widely used as a reliable biomarker for assessing the extent of oxidative stress. researchgate.net

Overview of Malondialdehyde's Significance in Biological Systems and Disease Research

The significance of Malondialdehyde in biological and medical research stems from its high reactivity and its association with a multitude of pathological conditions. nih.gov As an electrophilic compound, MDA readily reacts with nucleophilic sites on various biomolecules, including proteins, DNA, and amino phospholipids (B1166683). researchgate.net These reactions lead to the formation of MDA adducts, which can disrupt normal cellular functions and contribute to cellular damage. For instance, its interaction with DNA is considered potentially mutagenic. nih.gov

Elevated levels of MDA have been implicated in a wide range of diseases, serving as a key biomarker for oxidative stress-related pathologies. nih.gov Research has consistently shown a correlation between increased MDA levels and conditions such as cardiovascular diseases, various forms of cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory diseases. nih.govontosight.ai In the context of disease research, monitoring MDA levels can provide valuable insights into disease mechanisms and has been explored as a potential prognostic marker. For example, studies have indicated that assessing MDA levels might help in evaluating the effectiveness of certain therapeutic interventions in cancer patients.

The measurement of MDA in biological samples such as blood, urine, and tissues is a critical tool for researchers. nih.gov While the thiobarbituric acid reactive substances (TBARS) assay is a widely used method, it can lack specificity. researchgate.net More advanced and reliable methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are often employed for more accurate quantification. ontosight.ai In some of these advanced analytical methods, Methylmalondialdehyde is utilized as an internal standard to ensure the precision and reproducibility of the measurements. researchgate.netnih.govnih.gov

Research Findings on Malondialdehyde (MDA)

Disease CategoryAssociated Findings with Elevated MDA LevelsReference
Cardiovascular DiseasesElevated MDA levels are observed in patients, suggesting a link to endothelial dysfunction and atherogenesis.
CancerAssociated with increased oxidative stress in cancer patients; monitoring MDA can help assess therapeutic effectiveness.
Neurodegenerative DisordersIn conditions like Alzheimer's disease, elevated MDA is linked to neuronal damage from oxidative stress.
Systemic Lupus Erythematosus (SLE)Higher serum MDA values are associated with cumulative musculoskeletal and skin damage, as well as activation of the complement system. nih.gov
Allergy-Related DiseasesUsed as a biomarker to measure oxidative stress in patients with rhinitis, asthma, urticaria, and atopic dermatitis. nih.gov

Comparison of Malondialdehyde with Related Aldehydes

CompoundStructure TypeBiological SignificanceKey Features
Malondialdehyde (MDA)AldehydeBiomarker for oxidative stress, product of lipid peroxidation.Highly reactive, forms adducts with DNA and proteins. nih.gov
This compoundAldehydeA reactive aldehyde involved in lipid peroxidation and oxidative stress.Also used as an internal standard for the accurate measurement of MDA. ontosight.ainih.gov
4-Hydroxynonenal (4-HNE)AldehydeCytotoxic and involved in inflammation.A major product of lipid peroxidation, particularly from omega-6 polyunsaturated fatty acids. mdpi.com
AcetaldehydeAldehydeToxic, forms adducts with proteins.Commonly associated with alcohol metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B096588 Methylmalondialdehyde CAS No. 16002-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSFSCCSQAYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166786
Record name Methylmalondialdehyde
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Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16002-19-0
Record name Methylmalondialdehyde
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Record name 16002-19-0
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Record name Methylmalondialdehyde
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Record name METHYLMALONDIALDEHYDE
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Biological Synthesis and Metabolic Pathways of Malondialdehyde

Generation from Polyunsaturated Fatty Acid Oxidation

The primary endogenous source of MDA is the oxidation of PUFAs, particularly those with two or more double bonds. hmdb.caamegroups.org This process, known as lipid peroxidation, can occur through both enzymatic and non-enzymatic mechanisms, leading to the decomposition of lipids and the formation of various aldehydes, including MDA. nih.govresearchgate.net

Enzymatic pathways are a significant source of MDA production in vivo. nih.gov This process is not just a random consequence of cellular damage but a controlled, though sometimes detrimental, side reaction of specific metabolic pathways.

Cyclooxygenases (COX): As part of the prostaglandin (B15479496) biosynthesis pathway, cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). wikipedia.orgoup.com MDA is generated as a byproduct during the subsequent metabolism of PGH2. oup.comnih.gov

The enzymatic production of MDA is tightly linked to inflammatory processes and cellular signaling, where the enzymes involved are upregulated. nih.govnih.gov

Non-enzymatic formation of MDA occurs via a free radical-mediated chain reaction that attacks PUFAs within cell membranes and lipoproteins. ijhmr.comcreative-diagnostics.com This process is often initiated by reactive oxygen species (ROS). wikipedia.org

The mechanism involves three main stages:

Initiation: A reactive species, such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a PUFA, creating a lipid radical (L•). creative-diagnostics.com

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction. creative-diagnostics.com

Termination/Decomposition: The lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including MDA. hmdb.canih.gov This decomposition can involve the formation of prostaglandin-like bicyclic endoperoxides which then break down to yield MDA. nih.govcsic.es

This non-enzymatic cascade can lead to significant cellular damage as it disrupts membrane integrity and produces reactive aldehydes that can modify other biomolecules. researchgate.net

Malondialdehyde Production within Prostaglandin Biosynthesis

A significant enzymatic source of MDA is the biosynthesis of prostaglandins (B1171923) and, more specifically, thromboxanes. csic.estaylorfrancis.com This pathway is crucial in processes like platelet aggregation and vasoconstriction. nih.govtandfonline.com

The key steps are:

Arachidonic acid is released from cell membranes and acted upon by cyclooxygenase (COX) enzymes to produce the unstable endoperoxide, prostaglandin H2 (PGH2). wikipedia.orgnih.gov

In platelets and other cells, the enzyme thromboxane (B8750289) A2 synthase converts PGH2 into three main products in roughly equimolar amounts: thromboxane A2 (TXA2), 12-hydroxyheptadecatrienoic acid (HHT), and malondialdehyde (MDA). wikipedia.orgtandfonline.comnih.govmdpi.comuniprot.org

Therefore, the measurement of MDA formation can be used as an indirect indicator of prostaglandin and thromboxane synthesis. nih.govnih.gov Studies have shown that inhibiting this pathway, for instance with aspirin, prevents the formation of MDA by platelets. nih.gov Research in human colon cells also demonstrates that COX-2 activity is associated with the formation of MDA. oup.comnih.gov

Contributions of Endogenous Processes and Exogenous Factors to Malondialdehyde Load

The total amount of MDA in an organism, often referred to as the MDA load, is a sum of contributions from both internal (endogenous) and external (exogenous) sources. sum.edu.plhmdb.ca

Endogenous Sources:

Metabolic Reactions: The primary endogenous sources are the enzymatic and non-enzymatic lipid peroxidation pathways discussed previously. acs.org This includes mitochondrial respiration, immune cell responses, and enzyme activities (e.g., xanthine (B1682287) oxidase) that naturally produce ROS, leading to lipid peroxidation. hmdb.ca

Prostaglandin Synthesis: As detailed above, the synthesis of prostaglandins and thromboxanes is a key endogenous enzymatic source of MDA. amegroups.orgacs.org

Exogenous Factors:

Diet: MDA is present in foods, particularly in heated edible oils and processed meats, and can be absorbed during digestion. sum.edu.plcsic.estaylorfrancis.com However, much of the MDA in food exists in a bound form. amegroups.orgtaylorfrancis.com

Environmental Exposure: Exposure to various environmental stressors can increase the MDA load by inducing oxidative stress and subsequent lipid peroxidation. hmdb.catandfonline.com These factors include:

Ionizing and UV radiation. hmdb.ca

Environmental pollutants and toxins like ozone and tobacco smoke. hmdb.canih.gov

Infections by pathogens. nih.gov

Data Tables

Table 1: Key Enzymes in Malondialdehyde (MDA) Biosynthesis

Enzyme NamePathwaySubstrateProduct(s) Leading to or Including MDA
Cyclooxygenase (COX-1 & COX-2)Prostaglandin/Thromboxane SynthesisArachidonic AcidProstaglandin H2 (PGH2)
Thromboxane A2 SynthaseThromboxane SynthesisProstaglandin H2 (PGH2)Thromboxane A2, 12-HHT, and Malondialdehyde (MDA)
Lipoxygenase (LOX)Lipid PeroxidationPolyunsaturated Fatty Acids (PUFAs)Fatty Acid Hydroperoxides
Hydroperoxide LyaseLipid PeroxidationFatty Acid HydroperoxidesAldehydes (contributes to MDA)

This table summarizes the primary enzymes involved in the enzymatic generation of MDA.

Table 2: Sources Contributing to Total Malondialdehyde (MDA) Load

Source TypeSpecific OriginMechanism
Endogenous Lipid PeroxidationNon-enzymatic, ROS-driven damage to PUFAs. hmdb.ca
Endogenous Prostaglandin/Thromboxane SynthesisEnzymatic conversion of PGH2 by thromboxane synthase. acs.org
Endogenous Cellular MetabolismROS generation from mitochondria, peroxisomes, etc. nih.gov
Exogenous DietConsumption of foods containing MDA (e.g., heated oils). sum.edu.pl
Exogenous Environmental PollutantsExposure to tobacco smoke, ozone, toxins. hmdb.ca
Exogenous RadiationUV light, ionizing radiation inducing free radical formation. hmdb.ca

Molecular Reactivity and Cellular Consequences of Malondialdehyde

Electrophilic Nature of Malondialdehyde and its Adduct Formation Potential

Malondialdehyde's reactivity stems from its electrophilic nature. nih.govtaylorandfrancis.com An electrophile is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair. In aqueous solutions, MDA's chemical form is dependent on the pH. nih.govscirp.org At a pH higher than its pKa of 4.46, it primarily exists as a less reactive enolic anion. nih.gov However, under more acidic conditions, which can occur during oxidative stress, MDA exists in a state of equilibrium between its protonated enol form (an α-β-unsaturated carbonyl aldehyde) and a dialdehyde (B1249045) form. nih.gov These forms are highly reactive. nih.gov

This reactivity allows MDA to readily form covalent bonds, known as adducts, with nucleophilic groups found in macromolecules like proteins, nucleic acids, and aminophospholipids. nih.govencyclopedia.pub A nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a chemical bond. The formation of these adducts is a key mechanism through which MDA exerts its biological effects. ijhmr.com

Malondialdehyde-Induced DNA Damage and Genotoxicity

The interaction of malondialdehyde with DNA is a significant aspect of its toxicity, leading to DNA damage and genotoxicity, which can contribute to mutagenesis and carcinogenesis. nih.gov

Formation of Mutagenic M1G DNA Adducts with Deoxyguanosine and Deoxyadenosine (B7792050)

Malondialdehyde reacts with DNA bases, primarily with deoxyguanosine (dG) and to a lesser extent with deoxyadenosine (dA) and deoxycytidine (dC), to form various adducts. nih.govthieme-connect.com The most abundant and well-studied of these is the pyrimido[1,2-α]purin-10(3H)-one adduct of deoxyguanosine, commonly known as M1dG. thieme-connect.comresearchgate.netacs.org The formation of M1dG involves both carbonyl groups of MDA reacting with the nitrogen atoms of the guanine (B1146940) base. thieme-connect.comresearchgate.net

Adducts with deoxyadenosine, termed M1dA (N6-(3-oxoprenyl)deoxyadenosine), are formed from the reaction of one of MDA's carbonyl groups with an exocyclic amino group of adenine. thieme-connect.comresearchgate.net The yield of M1dA is significantly lower than that of M1dG. thieme-connect.com Adducts with deoxycytidine (M1dC) are formed in even smaller, often trace, amounts. thieme-connect.comresearchgate.net

The M1dG adduct is considered a premutagenic lesion, meaning it is a DNA alteration that can lead to a permanent mutation. acs.org It has been shown to induce G to T and G to A mutations in DNA. acs.org

Table 1: Major DNA Adducts Formed by Malondialdehyde
Adduct NameAbbreviationDNA BaseDescriptionMutagenic Potential
Pyrimido[1,2-α]purin-10(3H)-one deoxyguanosineM1dGDeoxyguanosineThe most abundant MDA-DNA adduct, formed by the reaction of both MDA carbonyls with the guanine base. thieme-connect.comresearchgate.netInduces G→T and G→A mutations. acs.org
N6-(3-oxoprenyl)deoxyadenosineM1dADeoxyadenosineFormed by the reaction of one MDA carbonyl with the exocyclic amino group of adenine. thieme-connect.comresearchgate.netContributes to base pair substitutions. oup.com
N4-(3-oxoprenyl)deoxycytidineM1dCDeoxycytidineFormed in trace amounts from the reaction with deoxycytidine. thieme-connect.comresearchgate.netLess significant contributor to mutations compared to M1dG and M1dA. oup.com

Implications for DNA Integrity and Endogenous Repair Mechanisms

The formation of MDA-DNA adducts poses a significant threat to the integrity of the genome. pnas.org These lesions can block the progression of DNA and RNA polymerases, thereby interfering with essential cellular processes like replication and transcription. pnas.orgfrontiersin.org If not repaired, these adducts can lead to the introduction of mutations during DNA replication. oup.com

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of agents like MDA. The primary pathway for the removal of bulky adducts like M1dG is Nucleotide Excision Repair (NER). pnas.orgresearchgate.net NER is a versatile repair system that recognizes and removes a wide variety of DNA lesions that distort the DNA helix. researchgate.net A sub-pathway of NER, known as Transcription-Coupled Repair (TCR), is particularly important for removing lesions from actively transcribed genes, as it is triggered when RNA polymerase is stalled by a DNA adduct. pnas.org

Research has shown that M1dG is a strong block to transcription by RNA polymerases, making it a likely target for TCR. pnas.org In addition to NER, the Fanconi anemia pathway is also involved in the repair of DNA inter- and intrastrand crosslinks that can be caused by lipid peroxidation products like MDA. frontiersin.org However, some studies suggest that MDA itself can inhibit DNA repair mechanisms, potentially by directly interacting with and modifying repair proteins. researchgate.net This dual action of inducing DNA damage while simultaneously hampering its repair can significantly amplify the genotoxic effects of MDA. researchgate.net

Malondialdehyde-Protein Adduct Formation and Functional Alterations

In addition to its effects on DNA, malondialdehyde readily reacts with proteins, leading to the formation of adducts that can alter protein structure and function, thereby impacting a wide range of cellular processes. ijhmr.comnih.gov

Covalent Modifications of Amino Acid Residues (e.g., Lysine (B10760008), Histidine)

MDA forms covalent adducts with the nucleophilic side chains of several amino acid residues in proteins. nih.gov The most common targets are the ε-amino group of lysine and the imidazole (B134444) ring of histidine. nih.govresearchgate.net The reaction with lysine residues often occurs via a Schiff base reaction, leading to the formation of various adducts, including malondialdehyde-lysine (MDALys). nih.gov MDA can also generate cross-links between lysine residues (lys-MDA-lys) and between arginine and lysine residues. nih.gov These modifications are a form of non-enzymatic post-translational modification known as protein lipoxidation. nih.gov

Table 2: Amino Acid Residues Modified by Malondialdehyde
Amino AcidReactive GroupType of ModificationReference
Lysineε-amino groupSchiff base formation, covalent adducts (e.g., MDALys), cross-links. nih.gov nih.gov
HistidineImidazole ringCovalent adduct formation. nih.gov nih.gov
ArginineGuanidino groupCan form cross-links with lysine. nih.gov nih.gov
CysteineSulfhydryl groupCan react with MDA. nih.gov nih.gov

Effects on Protein Structure, Function, and Cellular Signaling Pathways

The covalent modification of proteins by MDA can have profound consequences for their structure and function. encyclopedia.pub These modifications can lead to:

Altered Protein Structure: The formation of adducts and cross-links can induce conformational changes, leading to protein aggregation and degradation. ijhmr.comoup.comnih.gov This can result in a loss of protein solubility and the formation of insoluble aggregates. nih.gov

Loss of Function: The modification of amino acid residues within the active site of an enzyme or a binding site of a receptor can lead to a loss of its biological activity. encyclopedia.pub For example, MDA-modified collagen has been shown to inhibit the contractile activity of fibroblasts. nih.gov

Impact on Cellular Signaling: MDA-modified proteins can interfere with cellular signaling pathways. ijhmr.com For instance, MDA has been shown to regulate glucose-stimulated insulin (B600854) secretion through the TCF7L2-dependent Wnt signaling pathway. ijhmr.com There is also evidence suggesting that oxidative stress, including the presence of MDA, may modulate the activation of the NLRP3 inflammasome through its effects on NF-κB signaling. mdpi.com Furthermore, dopamine's protective effects against ferroptosis have been linked to the Nrf2/HO-1 signaling pathway, which can be influenced by levels of MDA. acs.org The formation of MDA adducts can also lead to the generation of reactive oxygen species, further perpetuating a cycle of oxidative stress and cellular damage. nih.govoup.com

The accumulation of these damaged and dysfunctional proteins is thought to contribute to the cellular aging process and the pathogenesis of various diseases associated with oxidative stress. nih.govoup.com

Role of Malondialdehyde in Modulating Cellular Dysfunction and Apoptosis

Methylmalondialdehyde (MDA), a highly reactive dialdehyde, is a prominent end-product of lipid peroxidation, a process indicative of oxidative stress. Its accumulation within biological systems is a critical factor in the progression of cellular dysfunction and the initiation of apoptosis, or programmed cell death. MDA's cytotoxic effects are multifaceted, stemming from its ability to react with and modify essential biomacromolecules, thereby disrupting cellular homeostasis and triggering signaling cascades that culminate in cell demise.

Induction of Mitochondrial Dysfunction

The mitochondrion is a primary target of MDA-induced cellular damage. MDA can impair mitochondrial function through several mechanisms, leading to a cascade of events that promote apoptosis. One of the key events is the loss of mitochondrial transmembrane potential (Δψm), a critical component of normal mitochondrial function and energy production. nih.gov Studies have shown that exposure of cells to MDA leads to a significant decrease in Δψm. nih.gov This depolarization of the mitochondrial membrane is often a point of no return in the apoptotic process.

Furthermore, MDA-induced mitochondrial dysfunction is characterized by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A pivotal molecule in this process is cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby setting in motion the final execution phase of apoptosis. frontiersin.orgwjgnet.com Research has demonstrated that MDA treatment can induce the release of cytochrome c from the mitochondria. frontiersin.org

The structural integrity of mitochondria is also compromised by MDA. Electron microscopy studies have revealed that MDA exposure can lead to mitochondrial swelling, and the appearance of vacuole-like structures within the mitochondria, further indicating severe functional impairment. wjgnet.com This damage to mitochondrial structure and function disrupts cellular energy metabolism, leading to reduced ATP production and an overproduction of reactive oxygen species (ROS), which can exacerbate oxidative stress and further fuel the apoptotic cascade. nih.govnih.gov

Modification of Cellular Proteins

This compound is known to react with the primary amine groups of amino acid residues in proteins, particularly lysine, leading to the formation of protein adducts and cross-links. nih.gov This covalent modification can alter the structure and function of proteins, disrupting their normal cellular roles and contributing to apoptosis.

One of the significant consequences of MDA-induced protein modification is the activation of stress-activated protein kinase (SAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. nih.gov The activation of these pathways is a well-established response to cellular stress and can lead to the transcription of pro-apoptotic genes. Studies have shown that MDA treatment of neuronal cells leads to the activation of both JNK and ERK. nih.gov

The cross-linking of proteins by MDA can lead to the formation of high-molecular-weight aggregates that are resistant to degradation. The accumulation of these damaged proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, both of which are potent inducers of apoptosis.

Formation of DNA Adducts

In addition to proteins, MDA can also react with deoxyguanosine, deoxyadenosine, and deoxycytidine residues in DNA, forming a variety of adducts. nih.govaimspress.comnih.gov The most extensively studied of these is the pyrimido[1,2-α]purin-10(3H)-one (M1dG) adduct, formed from the reaction of MDA with deoxyguanosine. nih.gov

The formation of M1dG and other MDA-DNA adducts has significant genotoxic consequences. These adducts can block the progression of DNA and RNA polymerases, thereby interfering with DNA replication and transcription. nih.gov The stalling of RNA polymerase at an M1dG adduct in the transcribed strand of a gene can be a strong signal for the activation of transcription-coupled nucleotide excision repair (TC-NER). nih.gov However, if the damage is too extensive or if the repair mechanisms are overwhelmed, the cell may be directed towards apoptosis. nih.gov The persistence of such DNA adducts can lead to mutations and genomic instability, which are also potent triggers of programmed cell death. nih.gov The formation of these adducts can drive tumor cells toward apoptosis, a mechanism analogous to some chemotherapeutic drugs. aimspress.com

Modulation of Apoptotic Pathways

The cellular damage inflicted by this compound ultimately converges on the core apoptotic machinery. MDA-induced oxidative stress and macromolecular damage can modulate the expression and activity of key regulatory proteins in the apoptotic cascade.

A critical control point in the intrinsic pathway of apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family. nih.govfrontiersin.orgwikipedia.org MDA-induced cellular stress can shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. dovepress.com Bax, upon activation, translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. dovepress.comnih.gov

The release of cytochrome c into the cytosol, as mentioned earlier, triggers the activation of a cascade of cysteine proteases known as caspases. nih.govinflammasomelab.comu-tokyo.ac.jp This typically involves the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates effector caspases such as caspase-3. dovepress.commobt3ath.com Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. dovepress.com Studies have demonstrated that MDA-induced apoptosis is associated with the activation of caspase-9 and caspase-3. mobt3ath.com

Data Tables

Table 1: Effects of this compound on Mitochondrial Function and Apoptosis

ParameterObservationCellular ConsequenceReference(s)
Mitochondrial Transmembrane Potential (Δψm) Significant decrease upon MDA exposure.Depolarization of the mitochondrial membrane, a key step in apoptosis initiation. nih.gov
Cytochrome c Release Release from mitochondria into the cytosol.Formation of the apoptosome and activation of initiator caspases. frontiersin.orgwjgnet.com
Mitochondrial Morphology Swelling and vacuolization.Severe functional impairment and disruption of cellular energy metabolism. wjgnet.com
Reactive Oxygen Species (ROS) Production Increased intracellular accumulation.Exacerbation of oxidative stress and further damage to cellular components. nih.gov

Table 2: Impact of this compound on Cellular Proteins and Signaling

Target/ProcessEffect of MDADownstream Signaling/OutcomeReference(s)
Cellular Proteins Formation of protein adducts and cross-linking (e.g., with lysine residues).Altered protein structure and function, accumulation of damaged proteins. nih.gov
Stress-Activated Protein Kinases (SAPK) Activation of JNK and ERK pathways.Transcription of pro-apoptotic genes. nih.gov

Table 3: Genotoxic Effects of this compound

BiomoleculeAdduct FormedConsequenceReference(s)
DNA (Deoxyguanosine) Pyrimido[1,2-α]purin-10(3H)-one (M1dG).Blockage of DNA replication and transcription, potential for mutagenesis, and induction of apoptosis. nih.govaimspress.com

Table 4: Modulation of Apoptotic Pathway Components by this compound

Apoptotic ComponentModulation by MDARole in ApoptosisReference(s)
Bax/Bcl-2 Ratio Increased ratio (upregulation of Bax, downregulation of Bcl-2).Promotes mitochondrial outer membrane permeabilization. dovepress.com
Caspase-9 Activation.Initiator caspase in the intrinsic apoptotic pathway. mobt3ath.com
Caspase-3 Activation.Effector caspase that executes the final stages of apoptosis. dovepress.commobt3ath.com

Malondialdehyde As a Biomarker and Its Involvement in Disease Pathophysiology

Malondialdehyde as a Key Biomarker of Systemic Oxidative Stress

Malondialdehyde is a well-established indicator of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. amegroups.orgmdpi.com This imbalance leads to cellular damage, and MDA, as a byproduct of the degradation of polyunsaturated fatty acids by ROS, serves as a reliable measure of this damage. amegroups.orgmdpi.com Its presence in various biological samples, including blood (serum and plasma), urine, saliva, and exhaled breath condensate, makes it a versatile biomarker for assessing systemic oxidative stress. amegroups.org Elevated levels of MDA have been associated with a multitude of health issues, including cancer, diabetes, and cardiovascular and neurodegenerative diseases, highlighting its significance in clinical research. mdpi.comdovepress.com

The quantification of MDA provides a window into the extent of lipid peroxidation and, by extension, the level of oxidative damage occurring within an organism. This information is crucial for understanding the underlying mechanisms of various diseases and for evaluating the effectiveness of therapeutic interventions aimed at mitigating oxidative stress.

Involvement in Neurodegenerative Pathologies

Oxidative stress is a significant contributor to the pathology of numerous central nervous system (CNS) disorders. The brain, with its high content of polyunsaturated fatty acids, is particularly vulnerable to lipid peroxidation, making MDA a relevant biomarker in this context. nih.gov

Malondialdehyde in Alzheimer's Disease and Neuronal Damage

In Alzheimer's disease, a progressive neurodegenerative disorder, oxidative stress is considered a key factor in the neuronal damage that characterizes the condition. Research has consistently shown elevated levels of MDA in the brains of Alzheimer's patients, suggesting a direct link between lipid peroxidation and the disease's progression. researchgate.net One study observed a significant increase in MDA levels in an animal model of Alzheimer's disease, indicating a compromised oxidative stress-defense mechanism. nih.gov The accumulation of MDA is associated with the neuronal damage and cognitive decline seen in Alzheimer's, making it a potential target for therapeutic strategies. nih.gov

A recent study from late 2024 suggests that Alzheimer's disease may progress in two distinct phases. alzra.org The initial, asymptomatic phase involves damage to a few susceptible brain cells, which then triggers a more destructive second phase characterized by the accumulation of plaques and tangles, the hallmark signs of the disease. alzra.org This early cellular damage could be linked to the initial increases in oxidative stress and MDA levels. alzra.org

Malondialdehyde Levels in Other Central Nervous System Disorders

Beyond Alzheimer's, elevated MDA levels have been implicated in a range of other CNS disorders. nih.gov Neuroinflammation is a common thread in many of these conditions, and it is often triggered by pro-inflammatory chemicals and reactive oxygen species. mdpi.com This inflammatory environment contributes to neuronal damage and the progression of diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.net The measurement of MDA in these contexts can provide valuable information about the extent of oxidative damage and disease activity.

Table 1: Malondialdehyde (MDA) Levels in Neurodegenerative Diseases

DiseaseKey FindingsReference
Alzheimer's DiseaseSignificantly elevated MDA levels observed in brain tissue and animal models, indicating a strong correlation with neuronal damage and cognitive decline. researchgate.netnih.gov
Other CNS DisordersIncreased MDA is a common feature, linked to neuroinflammation and oxidative damage in conditions like Parkinson's disease and ALS. nih.govmdpi.comresearchgate.net

Contributions to Cardiovascular Disease Progression

Oxidative stress plays a pivotal role in the development and progression of cardiovascular diseases. nih.govbioline.org.br Malondialdehyde, as a marker of lipid peroxidation, is deeply involved in the molecular mechanisms that lead to vascular damage and dysfunction. nih.gov

Malondialdehyde and Endothelial Dysfunction

The endothelium, the inner lining of blood vessels, is crucial for maintaining vascular health. Endothelial dysfunction, a key early event in the development of atherosclerosis, is often precipitated by oxidative stress. nih.gov High levels of MDA contribute to this dysfunction by damaging the endothelial glycocalyx, a protective layer on the surface of endothelial cells. nih.gov This damage impairs the endothelium's ability to regulate vascular tone, leading to conditions like arterial hypertension. nih.gov Furthermore, MDA can chemically modify low-density lipoprotein (LDL), creating MDA-LDL, which is a key factor in the initiation of atherogenesis. nih.gov Studies have shown that exposure of endothelial cells to MDA-modified proteins can lead to increased expression of pro-inflammatory molecules. nih.gov

Assessment in Atherogenesis and Hypertension-Related Conditions

Table 2: Malondialdehyde (MDA) in Cardiovascular Disease

ConditionKey FindingsReference
Endothelial DysfunctionMDA damages the endothelial glycocalyx, impairing vascular tone regulation and promoting inflammation. nih.govnih.gov
AtherogenesisMDA-modified LDL is a key initiator of atherosclerosis. nih.gov
HypertensionHypertensive patients exhibit higher MDA levels, which are linked to endothelial dysfunction and increased cardiovascular risk. cellbiopharm.comnih.gov

Association with Malignancy and Carcinogenesis

Malondialdehyde (MDA), a naturally occurring product of lipid peroxidation, has been increasingly implicated in the pathogenesis of cancer. Its role as a biomarker of oxidative stress and its inherent mutagenic and carcinogenic properties have drawn significant scientific attention.

Elevated Malondialdehyde Levels in Various Cancers

A substantial body of research has demonstrated a significant elevation of MDA levels in patients with various types of cancer, suggesting a strong association between lipid peroxidation and carcinogenesis. jabonline.injabonline.injhsci.ba This increase is not only observed in cancerous tissues but also in the blood serum and plasma of patients, indicating systemic oxidative stress. jhsci.basciencescholar.us

Breast Cancer: Studies have consistently shown higher serum and plasma MDA levels in breast cancer patients compared to healthy individuals. jhsci.banih.govneliti.compbbmi.org For instance, one study reported an average plasma MDA level of 6.33 micromol/L in breast cancer patients, significantly higher than in control subjects. nih.govresearchgate.net Another study found the mean MDA level in breast cancer patients to be 3.98 ± 0.35 nmol/ml, compared to 3.04 ± 0.36 nmol/ml in the control group. neliti.compbbmi.org Furthermore, some research suggests a trend of increasing MDA levels with a more advanced tumor stage. jhsci.ba

Lung Cancer: Patients with lung cancer also exhibit significantly elevated serum MDA levels. jabonline.injabonline.in One study documented a mean serum MDA level of 3.8 ± 2.5 nmol/mL in lung cancer patients, which was considerably higher than the 1.4 ± 0.8 nmol/mL found in the control group. jabonline.injabonline.in Another investigation reported an average plasma MDA level of 5.87 micromol/L in lung cancer patients. nih.govresearchgate.net These elevated levels are associated with the development of cancer, irrespective of smoking status, although smoking can further increase the levels of oxidants. jabonline.injabonline.in There is also a noted positive correlation between MDA and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), another marker of oxidative DNA damage, in lung cancer patients. tandfonline.com

Colorectal Cancer: In colorectal cancer (CRC), serum MDA levels have been observed to increase progressively with the stage of the disease, reaching their highest values in the fourth stage. nih.govsrce.hrresearchgate.net Significantly higher MDA concentrations are found in patients with deeper tumor invasion (pT4) and in those with lymph node (N1 and N2) and distant metastases. nih.govsrce.hrresearchgate.net This suggests that MDA levels could serve as an independent risk factor for the stage of CRC and a predictor of tumor invasion and metastasis. nih.gov However, it is worth noting that some studies have reported lower MDA levels in CRC patients compared to control groups. mdpi.com

Prostate Cancer: Increased levels of MDA have also been identified in patients with prostate cancer. medicopublication.comnih.govscirp.orgbanglajol.info One study reported an average MDA level of 3.10±0.42 (µmol/L) in prostate cancer patients. medicopublication.com Another found a significantly higher MDA level of 0.215 ± 0.06 among prostate cancer subjects compared to controls (0.073 ± 0.04). scirp.org This elevation in MDA is often accompanied by a decrease in antioxidant enzyme activities, indicating an imbalance between oxidants and antioxidants in the development of prostate cancer. nih.govtandfonline.com

Interactive Data Table: Malondialdehyde Levels in Various Cancers

Cancer TypeSample TypePatient MDA LevelControl MDA LevelSource
Breast CancerPlasma6.33 micromol/L- nih.govresearchgate.net
Breast CancerSerum3.98 ± 0.35 nmol/ml3.04 ± 0.36 nmol/ml neliti.compbbmi.org
Breast CancerSerum1.380 ± 0.714 mg/dL0.720 ± 0.089 mg/dL sciencescholar.us
Lung CancerSerum3.8 ± 2.5 nmol/mL1.4 ± 0.8 nmol/mL jabonline.injabonline.in
Lung CancerPlasma5.87 micromol/L- nih.govresearchgate.net
Lung CancerSerum32.93±3.6115.95±1.04 dergipark.org.tr
Colorectal CancerSerumProgressively increases with stage36.7 (13.1-58.7) ng/mL nih.gov
Prostate CancerSerum3.10±0.42 µmol/L- medicopublication.com
Prostate Cancer-0.215 ± 0.060.073 ± 0.04 scirp.org
Prostate CancerBlood4.55 ± 1.483 µmol/ml3.15 ± 0.58 µmol/ml tandfonline.com

Mutagenic and Carcinogenic Potential of Malondialdehyde

MDA is not merely a marker of oxidative stress but also an active participant in carcinogenesis due to its mutagenic and carcinogenic properties. nih.govnih.govaaqr.orgoup.com It readily reacts with DNA to form various adducts, primarily with deoxyguanosine and deoxyadenosine (B7792050). nih.govresearchgate.net

The major DNA adduct formed by MDA is a pyrimidopurinone known as M1G (pyrimido[1,2-a]purin-10(3H)-one). nih.govresearchgate.net M1G is considered a significant endogenous DNA adduct in humans and has been detected in various healthy tissues, including the liver, leukocytes, pancreas, and breast. nih.govresearchgate.net The presence of M1G can lead to mutations, as it obstructs the Watson-Crick base pairing region of DNA, making it a block to replication and a potent premutagenic lesion. pnas.org Site-specific mutagenesis studies have confirmed that M1G is mutagenic in bacteria. nih.govpnas.org

The mutagenicity of MDA has been unequivocally demonstrated, with studies showing it can induce mutations in bacterial strains like Salmonella typhimurium. nih.gov Furthermore, MDA is carcinogenic in rats. oup.com The formation of MDA-DNA adducts is believed to contribute to the genetic instability observed in cancer cells. aimspress.com These adducts can cause both frameshift and base-pair mutations, and the instability of microsatellite sequences in genes involved in carcinogenesis has been linked to cancer development. oup.com Higher levels of M1G have been found in cancer cases compared to controls, suggesting a direct link between this adduct and cancer development and progression. oup.com

Malondialdehyde's Role in Inflammatory Processes

Oxidative stress and inflammation are intricately linked, with each process capable of inducing and amplifying the other. Malondialdehyde, as a key product of lipid peroxidation, plays a significant role in this interplay, particularly in chronic inflammatory conditions.

Chronic Inflammation and Oxidative Damage Correlated with Malondialdehyde

Chronic inflammation is a hallmark of many diseases and is often associated with a state of persistent oxidative stress. dovepress.com In such conditions, the excessive production of reactive oxygen species (ROS) leads to widespread cellular damage, including the peroxidation of lipids, which in turn generates MDA. hilarispublisher.com High levels of MDA are, therefore, often correlated with a heightened inflammatory state. mdpi.com

The presence of MDA and other reactive aldehydes can further perpetuate the inflammatory cycle. aimspress.com These aldehydes can react with cellular components, leading to cellular dysfunction and the activation of inflammatory pathways. mdpi.com This creates a vicious cycle where inflammation drives oxidative stress, leading to MDA formation, which then exacerbates the inflammatory response. mdpi.com This chronic feedback loop of inflammation and oxidative stress is a contributing factor to the pathogenesis of numerous chronic diseases. dovepress.comresearchgate.net

Malondialdehyde in Specific Inflammatory Conditions (e.g., Inflammatory Bowel Disease)

Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), is a classic example of a chronic inflammatory condition where MDA plays a significant role. frontiersin.orgunmc.edu In IBD, the gut is subjected to abnormally high levels of ROS, leading to significant oxidative damage. frontiersin.org

Numerous studies have consistently reported elevated levels of MDA in patients with IBD. frontiersin.orgnih.govresearchgate.net These increased levels are found in the blood, stool, and even in biopsies of the intestinal lining, and they often correlate with the severity of the disease. frontiersin.org For example, plasma MDA levels in Crohn's disease patients have been found to be significantly higher than in healthy controls. ucf.eduresearchgate.net Similarly, elevated MDA levels are observed in patients with ulcerative colitis. researchgate.netresearchgate.net

The increased production of MDA in IBD has several detrimental effects. It contributes to the damage of the gut lining by causing cellular injury and disrupting the tight junctions between intestinal epithelial cells. frontiersin.orgresearchgate.net This damage further activates inflammatory signaling pathways, exacerbating the inflammation. frontiersin.org Therefore, MDA is considered a reliable marker for assessing oxidative stress in IBD and its levels can be used to monitor disease activity and the response to treatment. frontiersin.org

Malondialdehyde in Other Pathophysiological Conditions

Beyond its well-established roles in cancer and inflammation, elevated levels of malondialdehyde are associated with a wide range of other pathophysiological conditions, underscoring its significance as a general marker of oxidative stress and cellular damage. nih.gov These conditions include cardiovascular diseases, diabetes, neurodegenerative disorders, and skin diseases. mdpi.comnih.gov

For instance, in the context of chronic spinal cord injury, a condition marked by inflammation and secondary damage, plasma MDA levels are significantly elevated. mdpi.com This increase is attributed to the generation of ROS and subsequent lipid peroxidation in the injured spinal cord tissue. mdpi.com The high levels of MDA may contribute to the secondary damage that occurs after the initial injury, including inflammation, apoptosis, and demyelination. mdpi.com

Similarly, in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, oxidative stress is a key contributor to the pathophysiology. hilarispublisher.com Elevated MDA levels have been correlated with the severity and progression of these allergic conditions, making it a promising biomarker for risk stratification and monitoring. hilarispublisher.com The measurement of MDA provides insights into the extent of lipid peroxidation and ROS-mediated damage that drives allergic inflammation. hilarispublisher.com

Furthermore, skin diseases like psoriasis, vitiligo, and alopecia have been linked to lipid peroxidation, with MDA and other aldehydes enhancing inflammation by stimulating pro-inflammatory genes and cytokine production. mdpi.com

Malondialdehyde in Metabolic Disorders (e.g., Diabetes)

In metabolic disorders such as diabetes mellitus, chronic hyperglycemia enhances the production of reactive oxygen species, leading to increased oxidative stress and lipid peroxidation. Malondialdehyde is consequently elevated in diabetic patients and is considered a marker of this oxidative damage. nih.govresearchgate.net Studies have shown significantly higher serum MDA levels in diabetic patients, particularly those with complications like retinopathy, compared to healthy individuals. researchgate.net

The precise measurement of these elevated MDA levels is crucial for monitoring disease progression and the effectiveness of therapies. Analytical methods, such as a micro-extraction-spectrophotometric assay, have been developed for this purpose. researchgate.net To enhance the accuracy of these measurements, especially in complex biological matrices like serum, robust analytical methods are required. HPLC methods that employ derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used for plasma MDA analysis. researchgate.netresearchgate.net The use of Methylmalondialdehyde as an internal standard in such HPLC methods significantly improves the reliability and reproducibility of the results by accounting for variations during the analytical process. nih.govresearchgate.net

Malondialdehyde in Renal Dysfunction and Hemodialysis Patients

Patients with chronic renal insufficiency and those undergoing hemodialysis exhibit significant oxidative stress. nih.gov The measurement of plasma MDA is a key tool for assessing this stress. Research indicates that total and bound MDA concentrations are significantly higher in patients with end-stage renal disease (ESRD) and those on hemodialysis compared to healthy controls. nih.govoup.com Interestingly, free MDA levels are particularly elevated in dialysis patients, suggesting that the dialysis process itself may contribute to oxidative stress. nih.gov

Given that renal impairment can affect the clearance of MDA, distinguishing between its free and bound forms is important for an accurate assessment of oxidative status. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and HPLC are the reference methods for these precise measurements. nih.govoup.com To achieve the necessary accuracy, particularly when differentiating MDA forms, the use of an internal standard is critical. This compound serves this function in HPLC methods, allowing for the reliable quantification of MDA in plasma from patients with renal disease. nih.govoup.com For instance, one study found median MDA levels in hemodialysis patients to be 9 nmol/mL, significantly higher than the 5.5 nmol/mL found in controls, highlighting the oxidative burden in these patients. researchgate.net

Malondialdehyde in Respiratory Pathologies

Oxidative stress is a key component in the pathogenesis of chronic inflammatory lung diseases like asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. nih.govmdpi.com Malondialdehyde can be measured in various samples, including blood, bronchoalveolar lavage fluid, and exhaled breath condensate (EBC), to assess oxidative stress in the respiratory system. mdpi.comamegroups.org Studies have found that MDA levels in EBC are significantly higher in patients with asthma, COPD, and bronchiectasis compared to healthy individuals. nih.gov In COPD patients, higher MDA concentrations have been correlated with a greater degree of airflow limitation. nih.gov

The collection of EBC is a non-invasive method to directly sample the airway lining fluid. mdpi.com However, biomarkers in EBC are often present in very low concentrations, making highly sensitive and specific analytical methods essential. researchgate.net While the thiobarbituric acid reactive substances (TBARS) assay is common, it can lack specificity. researchgate.net Advanced chromatographic techniques are preferred for their accuracy. researchgate.netamegroups.org The use of this compound as an internal standard in techniques like capillary zone electrophoresis has been demonstrated for analyzing homogenate samples, providing a reliable means to quantify the low levels of MDA typical in respiratory samples. researchgate.net

Malondialdehyde in Pregnancy Complications (e.g., Preeclampsia)

Preeclampsia, a serious hypertensive disorder of pregnancy, is strongly associated with increased oxidative stress and endothelial dysfunction. nih.gov Elevated lipid peroxidation is believed to play a central role in its pathophysiology, and as a result, serum and plasma levels of MDA are significantly increased in preeclamptic women compared to those with normal pregnancies. nih.govbvsalud.orgrdd.edu.iq One study found that the average plasma MDA level in women with severe preeclampsia before delivery was 1.48 nmol/ml, which significantly decreased to 1.25 nmol/ml just two hours after delivery, suggesting the placenta's role in the oxidative process. inajog.com

Accurately tracking these changes in MDA levels is important for understanding the disease and developing potential interventions. High-performance liquid chromatography (HPLC) is a frequently used method for analyzing plasma MDA in preeclampsia studies. inajog.comnih.gov To ensure that the reported values are accurate and reproducible, an improved HPLC method utilizing this compound as an internal standard has been developed. nih.gov This method enhances the recovery of MDA from its bound forms and provides a reliable tool for researchers investigating the role of oxidative stress in preeclampsia. nih.govresearchgate.net

Research Finding on MDA Levels in PreeclampsiaMDA Concentration (nmol/mL)Reference
Severe Preeclampsia (Before Delivery)1.48 ± 0.41 inajog.com
Severe Preeclampsia (2-hours Post-Delivery)1.25 ± 0.34 inajog.com
Preeclamptic Patients (Cases)1280.02 ± 9.55 ng/mL bvsalud.org
Normotensive Pregnant (Controls)826.51 ± 9.84 ng/mL bvsalud.org

Note: Values from different studies may not be directly comparable due to variations in methodology and units.

Malondialdehyde and the Aging Process

The free radical theory of aging posits that cumulative damage from reactive oxygen species contributes to the functional decline seen in aging. nih.govmsjonline.org Malondialdehyde, as a stable product of lipid peroxidation, is a widely studied biomarker in this context. mdpi.comresearchgate.net Research has consistently shown that plasma MDA levels increase with age. nih.gov A study comparing young (21-40 years) and elderly (61-85 years) subjects found significantly higher plasma MDA and protein carbonyl levels, as well as increased DNA damage, in the elderly group. nih.gov The accumulation of MDA-related damage is particularly noted in tissues with long-lived cells like the brain and heart. mdpi.com

Investigating the relationship between MDA and aging requires the analysis of numerous samples, often collected over long-term studies. The stability of the analytical process is paramount. Using an internal standard like this compound in chromatographic methods provides the necessary precision to detect age-related changes in MDA levels reliably. nih.govscirp.org This ensures that observed differences are due to biological variation with age rather than analytical variability.

Malondialdehyde in Ocular Diseases

Oxidative stress is implicated in the pathology of numerous ocular diseases affecting both the anterior and posterior segments of the eye. acquirepublications.orgnih.gov Conditions such as keratoconus, bullous keratopathy, Fuchs' endothelial dystrophy, and glaucoma have all been linked with elevated levels of MDA. acquirepublications.orgarvojournals.org In keratoconus, a progressive thinning of the cornea, increased levels of cytotoxic byproducts from lipid peroxidation, including MDA, have been found in corneal tissue. arvojournals.orgmdpi.com One study measured MDA concentrations in keratoconic corneas at 0.58 µmol/mg of protein, significantly higher than the 0.28 µmol/mg of protein found in healthy control corneas. researchgate.net

Markers of oxidative stress can be detected in tears, aqueous humor, and corneal tissue itself. acquirepublications.orgnih.gov The analysis of these samples, which are often available only in small quantities, demands highly sensitive and specific methods. The use of this compound as an internal standard is valuable in analytical platforms like HPLC and GC-MS to ensure accurate quantification of MDA, thereby helping to elucidate the role of oxidative damage in the progression of these sight-threatening diseases. nih.govresearchgate.net

Analytical Methods Employing this compound

The precision of biomarker quantification is paramount. This compound (Me-MDA) is a preferred internal standard for measuring Malondialdehyde (MDA) because of its structural similarity and absence in biological systems.

Analytical TechniqueDerivatization AgentDetection MethodSample TypeKey Advantage of using Me-MDAReference
HPLC 2,4-Dinitrophenylhydrazine (DNPH)UV DetectionPlasmaImproves recovery and reproducibility nih.gov
Capillary Zone Electrophoresis (CZE) None (native molecule)UV DetectionBrain HomogenateEnables rapid and direct detection without derivatization researchgate.net
Gas Chromatography (GC) Pentafluorophenylhydrazine (B1196947)Electron Capture / Mass SpectrometryBrain HomogenateAllows for sensitive detection in complex samples researchgate.net

Advanced Analytical Methodologies for Malondialdehyde Quantification and Characterization

Methodological Challenges in Accurate Malondialdehyde Measurement in Biological Matrices

Reliable quantification of malondialdehyde in complex biological samples like plasma, serum, or tissue homogenates is a formidable challenge. nih.govscirp.org This difficulty arises from both pre-analytical and analytical issues, including the inherent instability of MDA and its presence in multiple forms. nih.govresearchgate.net

The most traditional and widely used method for MDA determination is the Thiobarbituric Acid Reactive Substances (TBARS) assay. researchgate.netnwlifescience.com This method involves the reaction of thiobarbituric acid (TBA) with MDA under high-temperature, acidic conditions, forming a pink MDA-TBA2 adduct that is measured spectrophotometrically at approximately 532 nm. scirp.orgnwlifescience.com

Despite its simplicity and cost-effectiveness, the TBARS assay suffers from a significant lack of specificity. nwlifescience.comnih.gov The term "TBARS" itself implies that TBA reacts not only with MDA but also with a variety of other compounds present in biological samples. nwlifescience.comrsc.org These interfering substances include other aldehydes, sugars, and amino acids, which can also form colored adducts, leading to a potential overestimation of MDA levels. nih.govrsc.org This poor specificity can obscure true differences in lipid peroxidation levels in clinical and research studies. nih.gov The complexities of the biological matrix can also cause baseline shifts in spectral analysis, making direct comparison with pure standards impossible without corrective measures. nwlifescience.com To achieve the necessary specificity, chromatographic separation of the MDA-TBA2 adduct from other interfering compounds is essential. nih.gov

In biological systems, MDA exists in two forms: a free form and, more predominantly, a form covalently bound to the amino groups of macromolecules such as proteins and nucleic acids. rsc.orgoup.comnih.gov This distinction is crucial as free MDA may represent recent oxidative injury, while the total MDA (free + bound) provides a broader picture of the cumulative damage. longdom.org

Analytical methods must therefore incorporate steps to differentiate between these two pools or to measure the total concentration accurately. To measure total MDA, a hydrolysis step is required to release the MDA from its bound state. nih.gov This is typically achieved through alkaline hydrolysis, for example, by incubating the sample with sodium hydroxide (B78521) (NaOH) at an elevated temperature (e.g., 60°C) before derivatization. longdom.orgnih.govnih.gov Conversely, the measurement of free MDA involves sample preparation under milder conditions that precipitate proteins and prevent the breakdown of the bound form, such as extraction with acetonitrile (B52724) or precipitation with trichloroacetic acid without a heating step. longdom.orgnih.gov The choice of sample preparation, particularly the conditions of hydrolysis, is a critical factor in obtaining accurate and meaningful results. nih.gov

Chromatographic Techniques for Malondialdehyde Analysis

To overcome the specificity issues of the TBARS assay, various chromatographic techniques have been developed. These methods separate MDA from interfering matrix components before detection, providing significantly more reliable and accurate quantification. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is the most common separative method for MDA analysis due to its simplicity, good selectivity, and sensitivity. rsc.org These methods typically involve a derivatization step to create a stable MDA derivative that can be easily detected.

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with MDA under mild acidic conditions to form a stable hydrazone derivative. longdom.orgnih.gov This derivative can be separated on a reversed-phase C18 column and detected using an ultraviolet (UV) or a Photo Diode Array (PDA) detector. rsc.orgnih.gov The use of a PDA detector offers an advantage by providing spectral information that can confirm the purity of the chromatographic peak. nih.gov For enhanced sensitivity, fluorescent derivatizing agents such as 9-fluorenylmethoxycarbonyl (FMOC)-hydrazine can be employed, allowing for fluorescence detection with very low detection limits. researchgate.net

To improve the accuracy and reproducibility of HPLC methods, an internal standard is often used. Methylmalondialdehyde (Me-MDA) is a compound structurally similar to MDA that is not naturally present in biological samples, making it an excellent internal standard. oup.comnih.gov Its inclusion in the analysis compensates for variations during sample preparation and injection, leading to more precise quantification. researchgate.netnih.gov

Table 1: Comparison of Selected HPLC Methods for Malondialdehyde (MDA) Quantification

Derivatizing Agent Internal Standard Detection Limit of Detection (LOD) Recovery Sample Matrix Citation(s)
2,4-Dinitrophenylhydrazine (DNPH) This compound UV Not Reported 88.5% Plasma nih.gov
2,4-Dinitrophenylhydrazine (DNPH) Dideuterated MDA HRMS 100 nM (LLOQ) 101-107% (Accuracy) Plasma nih.gov
2,4-Dinitrophenylhydrazine (DNPH) None DAD 0.11 µM 78% Plasma researchgate.net
9-Fluorenylmethoxycarbonyl Hydrazine None Fluorescence 4.0 nM 95.3% Plasma researchgate.net

DAD: Diode Array Detection; HRMS: High-Resolution Mass Spectrometry; LLOQ: Lower Limit of Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for MDA analysis. These methods require the conversion of the non-volatile MDA into a volatile derivative suitable for gas chromatography. nih.govscirp.org

Common derivatizing agents for GC-MS analysis include pentafluorobenzyl bromide (PFB-Br) and pentafluorophenylhydrazine (B1196947) (PFPH). nih.govnih.gov The PFB-Br reagent reacts with the central carbon atom of MDA to form a stable derivative. nih.gov Following separation on a GC column, the derivative is detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govnih.gov

The gold standard for quantification in mass spectrometry-based methods is isotope dilution, which involves using a stable isotope-labeled version of the analyte as an internal standard. researchgate.net For MDA analysis, dideuterated MDA (d2-MDA) is often used. oup.comnih.gov However, This compound (Me-MDA) has also been successfully validated and used as a suitable internal standard in GC-MS methods, as it is easily detectable and absent from biological samples. oup.comcolab.ws The use of an internal standard like Me-MDA or d2-MDA is crucial for correcting any analyte loss during the extensive sample preparation and derivatization steps. oup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold-standard analytical technique for quantifying trace-level compounds in complex matrices. nih.govcreative-proteomics.com This method combines the excellent separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. creative-proteomics.com

In LC-MS/MS analysis of MDA, the analyte is first derivatized, often with agents like dansylhydrazine or DNPH, to form a stable product with good ionization properties. nih.govnih.gov After separation by LC, the derivative is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The technique's power lies in Multiple Reaction Monitoring (MRM), where a specific precursor ion of the MDA derivative is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. creative-proteomics.com This process is highly specific and significantly reduces background noise from the biological matrix, allowing for exceptionally low detection limits and high accuracy. nih.govcreative-proteomics.com

While isotopically labeled internal standards are ideal for LC-MS/MS, This compound (Me-MDA) has also been incorporated as an internal standard in LC-MS/MS methods for the analysis of MDA and other related biomarkers. researchgate.netresearchgate.net

Table 2: Summary of Chromatographic Methodologies for Malondialdehyde Analysis

Technique Common Derivatizing Agent(s) Detection Principle Key Advantages Role of this compound (Me-MDA)
HPLC-UV/PDA/Fluorescence DNPH, TBA, FMOC-hydrazine UV absorbance, Diode array spectral analysis, Fluorescence Good selectivity, cost-effective, high sensitivity with fluorescence Used as a non-isotopic internal standard to improve accuracy and precision. researchgate.netoup.comnih.gov
GC-MS PFB-Br, PFPH Electron impact ionization, mass filtering (SIM) High sensitivity and specificity Validated as a suitable internal standard for quantification. oup.comcolab.ws

| LC-MS/MS | DNPH, Dansylhydrazine | Electrospray ionization, Multiple Reaction Monitoring (MRM) | Gold standard; highest sensitivity and specificity, minimizes matrix effects | Used as an internal standard in multi-analyte methods. researchgate.netresearchgate.net |

Electrochemical and Immunochemical Detection Platforms for Malondialdehyde

The detection and quantification of malondialdehyde (MDA), a key biomarker of lipid peroxidation, have been significantly advanced by the development of specialized electrochemical and immunochemical platforms. These methods offer high sensitivity and specificity, enabling the analysis of MDA in complex biological matrices.

Electrochemical biosensors have emerged as a powerful tool for MDA detection, providing advantages such as rapid analysis, high sensitivity, and the potential for miniaturization into portable devices. frontiersin.orgfrontiersin.orgmdpi.comacs.org These sensors work by converting the recognition of the target analyte, MDA, into a measurable electrical signal. frontiersin.org The development of these platforms often involves modifying electrode surfaces with nanomaterials to enhance conductivity, increase surface area, and improve sensitivity. frontiersin.orgmdpi.commdpi.com

One innovative approach involves a screen-printed carbon electrode (SPCE) modified with porphyrin-functionalized magnetic graphene oxide (TCPP-MGO). nih.gov This sensor leverages the magnetic properties of the material for efficient separation and preconcentration of the analyte. nih.gov To improve the electrochemical signal, MDA is derivatized with diaminonaphthalene (DAN). nih.gov The system demonstrated excellent performance for MDA monitoring in serum, with a broad linear range of 0.01–100 µM and a practical limit of quantification of 0.010 µM. nih.gov Another strategy employs a molecularly imprinted polymer (MIP) on a multiwalled carbon nanotube-modified glassy carbon electrode. mdpi.com This sensor showed a linear response to MDA from 0.5 to 100 µM with a low detection limit of 15 nM and was successfully used to measure MDA in real samples. mdpi.com

The integration of various nanomaterials and recognition elements continues to drive innovation in this field. For example, immunosensors have been developed for the simultaneous detection of low-density lipoprotein (LDL) and its modified form, MDA-LDL, using antibody-redox probe conjugates on magnetic beads. mdpi.com These advanced electrochemical systems offer promising alternatives to traditional analytical methods for routine monitoring of oxidative stress biomarkers. frontiersin.orgnih.gov

Table 1: Performance of a Porphyrin-Functionalized Electrochemical Sensor for MDA nih.gov

Parameter Value
Linear Range 0.01–100 µM
Correlation Coefficient 0.9996
Practical Limit of Quantification (P-LOQ) 0.010 µM

| Relative Standard Deviation (RSD) (for 30 µM MDA) | 6.87% |

Immunochemical methods, particularly immunoslot blot (ISB) assays, provide a highly sensitive and specific means of detecting DNA damage induced by MDA. excli.de These assays typically target the major MDA-DNA adduct, a pyrimidopurinone known as M1-dG (3-(2'-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one). nih.govnih.govoup.com The development of monoclonal antibodies specific to M1-dG has been crucial for the success of these immunoassays. oup.com

The ISB technique is valued for its ability to quantify adduct levels in very small amounts of DNA, often as little as 1 microgram, making it suitable for analyzing precious human tissue samples. nih.govnih.gov Studies have demonstrated the assay's high sensitivity, with detection limits as low as 2.5 adducts per 10^8 normal bases. nih.govoup.com This level of sensitivity is comparable to other methods like ³²P-post-labelling, but the ISB assay is generally less time-consuming and laborious. nih.govoup.com

The validity of the immunoslot blot assay has been confirmed through comparison with other analytical techniques, such as HPLC/³²P-post-labelling, showing a high correlation between the M1-dG levels measured by both methods. nih.govoup.com ISB assays have been successfully applied to quantify M1-dG in DNA from various human sources, including white blood cells, gastric biopsies, and oral mucosa cells, revealing interindividual variations in DNA damage. nih.govnih.govoup.com

Table 2: Comparative Findings of Immunoslot Blot Assays for M1-dG Adducts

Source of DNA Adducts Detected (per 10^8 bases) DNA Required Limit of Detection (adducts/10^8 bases) Reference
Human White Blood Cells 5.6–9.5 1 µg 2.5 nih.govoup.com
Human Gastric Biopsy 3.1–64.3 1 µg 2.5 nih.govoup.com
Human Leukocyte DNA 7.0–166.5* 1 µg ~5 nih.gov
Human Gastric Biopsy DNA 3.0–64.3* 1 µg ~5 nih.gov

*Note: Original data in adducts per 10^7 bases was converted for comparison.

Spatial Resolution Techniques for Malondialdehyde Adducts in Tissues

Understanding the precise location of lipid peroxidation products and their adducts within tissues is critical for elucidating their role in pathology. Spatial resolution techniques provide this capability, mapping the distribution of molecules at a microscopic level.

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of a wide range of molecules, including lipids and their adducts, directly from tissue sections. maastrichtuniversity.nlmaastrichtuniversity.nl Among various MSI methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) is frequently employed for biomedical research due to its ability to analyze a broad mass range and provide high spatial resolution, down to the single-cell level. maastrichtuniversity.nlmaastrichtuniversity.nlnih.gov

In a typical MALDI-MSI workflow, a thin tissue section is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. A mass spectrum is generated for each spot (pixel), and by compiling the data from all pixels, a molecular map of the tissue surface is created. maastrichtuniversity.nl This allows for the localization of specific lipid species and potential MDA adducts within distinct anatomical regions of a tissue. nih.gov

While MSI is a powerful tool, challenges exist, such as ion suppression, where the presence of highly abundant molecules like certain phospholipids (B1166683) can hinder the detection of less abundant species. nih.gov The choice of matrix and sample preparation protocols, including tissue washing steps to remove interfering substances like salts and lipids, are critical for obtaining high-quality imaging data. core.ac.ukcore.ac.uk Despite these challenges, MSI has been successfully used to map lipid profiles and has been applied to identify protein targets of lipid peroxidation products in various tissues and cell models. oregonstate.edunih.gov The technique offers unique insights into the compartmentalization of lipid biochemistry and the localized nature of oxidative damage. nih.gov

Role of this compound (Me-MDA) as an Internal Standard in Analytical Assays

Accurate quantification of MDA in biological samples is often complicated by matrix effects and variations during sample preparation. The use of a suitable internal standard is crucial to correct for these variables and ensure the reliability of the results. oup.com this compound (Me-MDA) has been proposed and validated as an effective internal standard for MDA analysis due to its structural similarity to MDA, its absence in biological matrices, and its ease of synthesis. oup.comnih.gov

This compound has proven to be a valuable internal standard in two major analytical separation techniques: capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). nih.gov Its use significantly improves the accuracy and reproducibility of MDA quantification.

In Capillary Electrophoresis , Me-MDA has been validated for the direct quantification of both free and total MDA in biological samples like rat liver microsomes and human plasma. nih.gov The CE method allows for the separation of native, underivatized MDA and Me-MDA, simplifying the analytical process. nih.gov Validation studies have confirmed the method's reliability, with results showing good correlation with reference methods like isotope-dilution gas chromatography-mass spectrometry (ID-GC-MS). oup.comnih.gov The CE technique using Me-MDA as an internal standard is characterized by short analysis times and low detection limits. nih.govnih.gov

In High-Performance Liquid Chromatography , Me-MDA is used as an internal standard in methods that typically involve derivatization of the aldehydes to enhance detection. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.gov An HPLC method using Me-MDA as an internal standard for plasma MDA analysis demonstrated excellent linearity, recovery, and precision. nih.gov This method involves an alkaline hydrolysis step to release protein-bound MDA, ensuring the measurement of total MDA. nih.gov The use of Me-MDA corrects for variations in both the hydrolysis and derivatization steps, leading to a robust and reproducible assay for assessing lipid peroxidation. nih.gov However, it has been noted that for urine samples, Me-MDA may not be a suitable internal standard when using DNPH for derivatization due to differential derivatization yields caused by matrix interference. researchgate.net

Table 3: Validation Parameters for Me-MDA as an Internal Standard in CE and HPLC

Parameter Capillary Electrophoresis (CE) High-Performance Liquid Chromatography (HPLC)
Analyte Form Native (underivatized) nih.gov Derivatized with DNPH nih.gov
Matrix Rat Liver Microsomes, Human Plasma nih.gov Human Plasma nih.gov
Detection Wavelength 260 nm nih.gov UV detection nih.gov
Limit of Detection (LOD) 0.2 µM (MDA), 0.5 µM (Me-MDA) nih.gov Not specified
Linear Range 0-200 µM researchgate.net 0-100 µM nih.gov
Correlation Coefficient (r²) >0.99 nih.gov >0.99 nih.gov
Recovery Not specified 88.5% nih.gov
Within-Run Variation Not specified <4% nih.gov
Between-Run Variation Not specified <7% nih.gov

| Total Analysis Time | ~8-10 minutes nih.govnih.gov | Not specified |

Considerations for Derivatization Yield and Matrix Interference with this compound

In the quantitative analysis of malondialdehyde (MDA), a key biomarker of lipid peroxidation, this compound (Me-MDA) is frequently proposed as an internal standard (IS). nih.govnih.gov Its structural similarity to MDA, general absence in biological matrices, and ease of synthesis compared to isotopically labeled standards like dideuterated MDA (d₂-MDA) make it an attractive option. oup.com However, accurate quantification relies heavily on understanding and mitigating factors that can influence its analytical behavior, particularly derivatization yield and matrix interference. These considerations are critical for the validation and reliability of analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). nih.govoup.com

The derivatization of both MDA and Me-MDA is often a necessary step to enhance their detectability and chromatographic properties. nih.govmcmaster.ca Reagents like 2,4-dinitrophenylhydrazine (DNPH) and pentafluorophenylhydrazine (PFPH) are commonly used to convert these aldehydes into stable, detectable derivatives. nih.govnih.govnih.gov

A significant consideration is that the derivatization yield for Me-MDA can differ from that of MDA under identical conditions. nih.gov For instance, when using DNPH, Me-MDA has been observed to generate two distinct chromatographic peaks, while MDA produces only a single peak. nih.gov This phenomenon is hypothesized to be due to the formation of geometric isomers during the reaction between the methyl group of Me-MDA and the DNPH reagent. nih.gov This complicates quantification, as the response of the internal standard may not proportionally reflect the analyte's response across different conditions.

Furthermore, the reaction conditions, including pH, temperature, and incubation time, must be carefully optimized to ensure a complete and reproducible reaction for both the analyte and the internal standard. nih.govnih.gov For example, derivatization with DNPH can be completed in as little as 10 minutes at room temperature, offering an advantage over other reagents that require longer incubation times or higher temperatures. nih.gov For GC-MS analysis requiring derivatization with PFPH, reaction conditions such as a pH of 3.0 and incubation at 50°C for 30 minutes have been found to be optimal. nih.govmdpi.com

Table 1: Derivatization Agents for this compound and Associated Considerations

Derivatizing Agent Analytical Technique(s) Key Considerations for Me-MDA Reference(s)
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV, UHPLC-HRMS The derivatization yield for Me-MDA can differ from MDA under the same conditions. May form two chromatographic peaks for Me-MDA, potentially due to geometric isomers. nih.gov, nih.gov
Pentafluorophenylhydrazine (PFPH) GC-MS Requires derivatization for GC analysis. The reaction of Me-MDA with nitrite (B80452), a potential interferent, may occur, affecting method sensitivity. nih.gov, nih.gov, mdpi.com
N-methylhydrazine (NMH) GC Converts MDA to 1-methylpyrazole (B151067) for analysis. The reaction yield shows full conversion over a pH range of 2-8.5. nih.gov
Thiobarbituric acid (TBA) HPLC While common for MDA, this method is known for a lack of specificity due to reactions with other molecules. HPLC separation of the adduct is necessary to avoid interferences. rsc.org, scirp.org

Matrix interference is another major challenge in the analysis of biological samples. semanticscholar.orgarborassays.com The matrix consists of all components within a sample other than the analyte of interest. arborassays.comchromatographytoday.com These components, such as proteins, lipids, salts, and other small molecules, can interfere with the analysis, leading to inaccurate results by either suppressing or enhancing the analytical signal. arborassays.comchromatographytoday.com

For Me-MDA, specific interferents present in the sample matrix can compromise its reliability as an internal standard. A notable example is the presence of nitrite in food and biological samples. nih.govmdpi.com Nitrite can react with both MDA and Me-MDA, particularly under the acidic conditions often used for derivatization, which can affect the sensitivity of the method. nih.govmdpi.com Studies have shown that Me-MDA may be more easily converted to a more stable enol form under acidic conditions, which results in a lower yield from its reaction with nitrite compared to MDA. nih.gov This differential reactivity highlights a potential bias when using Me-MDA as an internal standard in nitrite-rich samples. nih.govmdpi.com

To overcome these challenges, several strategies are employed. Sample preparation techniques like ultrafiltration, solid-phase extraction (SPE), and liquid-liquid extraction are used to remove interfering components before analysis. nih.govnih.govarborassays.com For example, ultrafiltration has been used to purify rat brain homogenate samples before analysis with Me-MDA as the internal standard. nih.gov Similarly, SPE has demonstrated higher efficiency in extracting the derivatized product of MDA compared to liquid-liquid extraction across various pH levels and matrices. nih.gov The choice of analytical technique can also mitigate matrix effects; for instance, HPLC and CE can be performed on the native, underivatized molecules, bypassing potential issues with derivatization yield. nih.gov

Table 2: Common Matrix Interferences and Mitigation Strategies for Me-MDA Analysis

Interfering Component Sample Type(s) Effect on Analysis Mitigation Strategy Reference(s)
Nitrite Food products, Biological fluids Reacts with Me-MDA under acidic derivatization conditions, affecting method sensitivity and accuracy. Use of isotopically labeled internal standards (d₂-MDA) which have similar reactivity to MDA. Optimization of derivatization method. nih.gov, mdpi.com
Proteins, Lipids Plasma, Serum, Tissue homogenates Can cause ion suppression in MS, nonspecific binding, and reduce extraction efficiency. Leads to inaccurate quantification. Sample dilution, protein precipitation (e.g., with acetonitrile or trichloroacetic acid), ultrafiltration, solid-phase extraction (SPE). nih.gov, , arborassays.com, chromatographytoday.com
Other Aldehydes, Carbohydrates, Amino Acids Biological fluids Can cross-react with derivatizing agents (e.g., TBA), leading to a lack of specificity and overestimated results. Use of specific derivatizing agents (e.g., DNPH) combined with chromatographic separation (HPLC, GC) to resolve the Me-MDA derivative from other products. researchgate.net, rsc.org
Pigments Biological samples Can interfere with colorimetric/spectrophotometric measurements. Chromatographic separation (HPLC) to isolate the analyte from interfering pigments. colab.ws

Therapeutic Strategies Modulating Malondialdehyde Levels and Oxidative Stress

Antioxidant Interventions and their Efficacy in Reducing Malondialdehyde Levels

Antioxidant interventions represent a primary strategy to counteract the lipid peroxidation that leads to the formation of MDA. This can be achieved through dietary modifications, supplementation, and the use of pharmaceutical agents that bolster the body's antioxidant defenses or directly neutralize reactive oxygen species (ROS).

Dietary Antioxidants and Supplementation Strategies

A diet rich in antioxidants has been shown to be effective in reducing markers of oxidative stress, including MDA. ahajournals.org Various dietary components and supplements have been investigated for their potential to lower MDA levels.

Vitamins: Vitamin E, a chain-breaking antioxidant, has demonstrated the ability to decrease MDA levels. frontiersin.orginnovareacademics.in Studies have shown that vitamin E supplementation can lead to a significant reduction in MDA, particularly in individuals under high oxidative stress, such as those with obesity or undergoing dialysis. frontiersin.orginnovareacademics.in While vitamin C is known to enhance the antioxidant effects of vitamin E, its independent impact on MDA levels has been less consistent in some studies. frontiersin.org

Polyphenols: These compounds, found in many plant-based foods, have potent antioxidant properties. Curcumin, a polyphenol from turmeric, has been shown to significantly reduce MDA levels. semanticscholar.orgresearchgate.net The polyphenolic fraction of bergamot (BPF) has also been found to reduce MDA by preserving the activity of SIRT1, a key enzyme in mitigating oxidative stress. nih.gov Legume-based food products rich in polyphenols have also been associated with a significant decrease in serum MDA levels. elsevier.es

Carotenoids: This group of pigments found in plants includes compounds like lycopene (B16060), which has demonstrated robust antioxidant activity. csu.edu.au Dietary supplementation with lycopene has been shown to reduce markers of lipid peroxidation like MDA. csu.edu.au

Combination Diets: Dietary patterns, such as those rich in fruits, vegetables, and low-fat dairy products, have been shown to favorably affect serum antioxidant capacity and protect against lipid peroxidation, as measured by breath ethane, a marker of in vivo lipid peroxidation. ahajournals.org

Table 1: Impact of Dietary Interventions on Malondialdehyde (MDA) Levels

Intervention Study Population Key Findings Reference
Vitamin E Supplementation Dialysis Patients Significant reduction in MDA levels. frontiersin.org
Vitamin E Supplementation Obese Women Decreased MDA levels after 30 days. innovareacademics.in
Curcumin Supplementation Individuals with diseased conditions Significant reduction in MDA levels. semanticscholar.orgresearchgate.net
Polyphenolic Fraction of Bergamot (BPF) Rat model of inflammation Preserved SIRT1 activity and reduced MDA. nih.gov
Legume-based Food Product Healthy Adults Significant decrease in serum MDA. elsevier.es
Combination Diet (fruits, vegetables, low-fat dairy) Healthy Individuals Reduced in vivo lipid peroxidation. ahajournals.org

Pharmaceutical Agents Modulating Oxidative Stress Pathways

Several pharmaceutical agents have been investigated for their ability to modulate oxidative stress pathways and subsequently reduce MDA levels. These drugs often target key enzymes and signaling pathways involved in the cellular response to oxidative damage.

Bezafibrate: This drug, used for hypertriglyceridemia, modulates mitochondrial biogenesis and redox pathways, which can influence MDA levels. researchgate.net

Methotrexate (B535133): An immunosuppressant, methotrexate has been shown to reduce inflammation and subsequent tissue damage by inhibiting the formation of MDA-adducts. d-nb.info

Nrf2 Activators: The Keap1-Nrf2-ARE signaling pathway is a major cellular defense against oxidative stress. mdpi.com Activating this pathway can induce the expression of numerous antioxidant and detoxification enzymes. mdpi.com While several plant-derived and synthetic Nrf2 activators have been identified, their therapeutic use requires a cautious approach due to potential overactivation in certain disease states. mdpi.com

SOD and Catalase Mimics: Therapeutic strategies are being developed that involve mimics of superoxide (B77818) dismutase (SOD) and catalase, enzymes that are crucial for detoxifying reactive oxygen species before they can initiate lipid peroxidation. usc.edu

Exploring Malondialdehyde Pathways as Therapeutic Targets for Disease Management

Beyond general antioxidant strategies, researchers are exploring the specific pathways involving MDA as therapeutic targets for various diseases. This involves understanding how MDA is generated, how it exerts its pathological effects, and how these processes can be specifically inhibited.

The formation of MDA epitopes on dying cells and damaged tissues has identified them as key targets for immune responses that modulate homeostatic processes. nih.gov In conditions like atherosclerosis, where chronic inflammation is a key feature, MDA epitopes are considered pro-inflammatory and thus represent important targets for immunological therapeutic interventions. nih.gov

One potential strategy involves boosting the production of natural IgM antibodies that can neutralize MDA. nih.gov Another approach could harness the MDA-neutralizing properties of complement factor H (CFH). nih.gov

The ferroptosis pathway, a form of iron-dependent cell death characterized by lipid peroxidation, is another area of intense research. frontiersin.orgspandidos-publications.com Modulating ferroptosis by either inducing it in cancer cells or inhibiting it in diseases driven by oxidative damage presents a dual therapeutic strategy. frontiersin.org This can be achieved through dietary, pharmacological, and genetic approaches targeting lipid metabolism and iron homeostasis. frontiersin.org

Furthermore, the signaling pathways activated by MDA, such as the JNK and p38 MAPK-related cascades, are also potential therapeutic targets. mdpi.combohrium.com By inhibiting these downstream pathways, it may be possible to block the pro-inflammatory and pro-apoptotic effects of MDA. bohrium.com

Future Perspectives and Unresolved Questions in Malondialdehyde Research

Elucidating Novel Methylmalondialdehyde-Biomolecule Interactions and their Biological Relevance

This compound is a reactive molecule known to interact with various biomolecules, a characteristic central to its function as a biomarker of oxidative stress. Its electrophilic nature facilitates the formation of adducts with nucleophilic molecules like proteins and DNA, indicating the extent of lipid peroxidation and cellular damage. These interactions can lead to damage to these essential molecules, contributing to the pathology of diseases such as cancer, atherosclerosis, and neurodegenerative disorders. ontosight.ai

The primary mechanism of MMDA's biological activity stems from its high reactivity, which allows it to form covalent bonds with primary amino groups of biomolecules. This process, known as the Maillard reaction, can alter the structure and function of proteins and nucleic acids. The interaction with amino acids, for instance, can lead to the formation of enaminals and other advanced glycation end-products (AGEs). The accumulation of these MMDA-biomolecule adducts is implicated in the aging process and the development of chronic diseases.

Future research will likely focus on identifying the full spectrum of these adducts and understanding their specific biological consequences. Uncovering the precise mechanisms by which MMDA-induced modifications contribute to cellular dysfunction and disease pathogenesis remains a critical area of investigation.

Advancements in High-Throughput and Non-Invasive Analytical Tools for this compound Quantification

Accurate quantification of MMDA is crucial for its use as a reliable biomarker. While several methods exist, there is a continuous drive to develop more sensitive, specific, and efficient analytical techniques.

Current methods for MMDA detection include:

High-Performance Liquid Chromatography (HPLC): A widely used technique that often involves derivatization of MMDA to enhance detection. nih.govrsc.org Using this compound as an internal standard improves the accuracy of malondialdehyde (MDA) measurement in plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that can confirm the molecular weight of MMDA.

Capillary Electrophoresis (CE): A technique that offers advantages such as low sample volume requirement and the ability to directly detect MMDA without derivatization. researchgate.net

Electrochemical Sensors: An emerging technology utilizing modified electrodes for sensitive and selective MMDA detection in biological samples like serum.

The thiobarbituric acid reactive substances (TBARS) assay is a common, cost-effective method but is prone to interference from other aldehydes. nih.gov Therefore, more specific methods like HPLC and GC-MS are often preferred for accurate quantification.

The table below summarizes some of the analytical methods used for MMDA quantification:

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Separation based on polarity after derivatization. nih.govGood selectivity and sensitivity. rsc.orgCan be time-consuming. oup.com
GC-MS Separation based on volatility and mass-to-charge ratio. High sensitivity and specificity. May require derivatization and can be labor-intensive. bioresscientia.com
Capillary Electrophoresis Separation based on electrophoretic mobility. researchgate.netLow sample volume, no derivatization needed. researchgate.net
Electrochemical Sensors Measures the current from the oxidation or reduction of MMDA. High sensitivity and selectivity. Newer technology, may have less established protocols.
TBARS Assay Colorimetric reaction with thiobarbituric acid. nih.govCost-effective and simple. Lacks specificity and is prone to interference. nih.gov

Future advancements will likely focus on developing high-throughput and non-invasive methods. This could include further refinement of electrochemical sensors and the exploration of novel biosensors. Additionally, improving the automation of existing techniques like HPLC and GC-MS will be crucial for large-scale clinical and research applications. The development of methods to analyze MMDA in easily accessible samples like exhaled breath condensate is also an area of active research. researchgate.net

Translational Research of this compound as a Predictive and Prognostic Biomarker

The role of MMDA as a biomarker for oxidative stress is well-established, with elevated levels being associated with numerous diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. The quantification of MMDA in biological samples can offer insights into the degree of oxidative damage within an organism.

Translational research aims to bridge the gap between these fundamental findings and their application in a clinical setting. The goal is to utilize MMDA levels as a tool for:

Early Disease Prediction: Identifying individuals at high risk of developing certain diseases based on their baseline MMDA levels.

Prognosis Assessment: Predicting the likely course and outcome of a disease.

Monitoring Treatment Efficacy: Assessing the effectiveness of interventions aimed at reducing oxidative stress.

For instance, a clinical study on patients with gynecological carcinoma revealed systematically enhanced MDA levels compared to a control group, suggesting its potential as a prognostic marker. researchgate.net However, it is important to note that while MMDA is a widely used biomarker, its reliability can be affected by various factors, and some researchers suggest a re-evaluation of its use in certain contexts, such as psychological disorders. nih.gov

Future research in this area will involve large-scale, long-term clinical trials to validate the predictive and prognostic value of MMDA across a wide range of diseases. Establishing standardized reference ranges for MMDA in different populations and clinical contexts will also be essential for its widespread adoption as a reliable biomarker.

Precision Medicine Approaches Based on this compound Pathophysiology

Precision medicine is an emerging approach for disease treatment and prevention that takes into account individual variability in genes, environment, and lifestyle for each person. Understanding the specific role of MMDA in the pathophysiology of different diseases opens up the possibility of developing targeted therapeutic strategies.

This could involve:

Developing therapies that specifically target the formation of MMDA.

Creating interventions that enhance the clearance of MMDA from the body.

Designing drugs that block the interaction of MMDA with critical biomolecules.

For example, antioxidant treatments have been shown to modulate MDA levels in aging mice, suggesting a potential therapeutic avenue. By understanding the precise downstream effects of MMDA-induced damage in specific diseases, it may be possible to develop personalized interventions.

Future research will need to further elucidate the intricate signaling pathways and molecular mechanisms that are perturbed by MMDA in different disease states. This knowledge will be instrumental in designing novel, targeted therapies that can be tailored to an individual's specific MMDA profile, ultimately leading to more effective and personalized treatment strategies.

Q & A

Basic Research Questions

Q. What are the most reliable methods for quantifying methylmalondialdehyde (MDA) in biological samples, and how do they differ in sensitivity?

  • Methodological Answer : MDA is commonly quantified via thiobarbituric acid reactive substances (TBARS) assays, HPLC-UV/Vis, or LC-MS/MS. The TBARS assay is cost-effective but prone to interference from other aldehydes . For higher specificity, HPLC-UV with a C18 column and mobile phase (e.g., methanol:water, 70:30 v/v) is recommended, achieving detection limits of ~0.1 µM . LC-MS/MS offers the highest sensitivity (sub-nanomolar range) but requires advanced instrumentation and isotope-labeled internal standards (e.g., d2-MDA) to correct for matrix effects .

Q. How do sample preparation protocols influence MDA measurement accuracy in lipid peroxidation studies?

  • Methodological Answer : Key steps include:

  • Antioxidant addition : Use butylated hydroxytoluene (BHT) or EDTA during homogenization to prevent ex vivo oxidation .
  • Deproteinization : Precipitate proteins with trichloroacetic acid (TCA) or perchloric acid to reduce turbidity in spectrophotometric assays .
  • Storage : Store samples at -80°C in amber vials to minimize light-induced degradation .
    Validation via spike-and-recovery experiments (e.g., adding known MDA concentrations) is critical to assess protocol efficacy .

Q. What are the primary sources of variability in MDA measurements across laboratories?

  • Methodological Answer : Variability arises from:

  • Reagent purity : Impure thiobarbituric acid (TBA) can produce false positives .
  • Temperature control : Inconsistent heating during TBARS assay (e.g., 95°C for 60 min vs. 100°C for 45 min) alters reaction kinetics .
  • Calibration curves : Use freshly prepared MDA standards (e.g., via acid hydrolysis of 1,1,3,3-tetramethoxypropane) to avoid concentration drift .

Advanced Research Questions

Q. How can researchers resolve contradictions between MDA levels and other oxidative stress biomarkers (e.g., 8-isoprostanes) in longitudinal studies?

  • Methodological Answer :

  • Multi-marker panels : Combine MDA with non-lipid peroxidation markers (e.g., protein carbonyls, glutathione levels) to account for compartment-specific oxidative stress .
  • Temporal sampling : Collect samples at consistent timepoints to align MDA’s short half-life (~2–4 hours) with slower-accumulating biomarkers .
  • Statistical modeling : Use multivariate regression to adjust for confounders like diet, circadian rhythms, or medication effects .

Q. What experimental design considerations are critical for minimizing artifactual MDA generation in in vitro models?

  • Methodological Answer :

  • Cell culture conditions : Avoid high oxygen tension (>21%) and serum-free media, which amplify lipid peroxidation .
  • Positive controls : Include pro-oxidants (e.g., Fe²⁺/H₂O₂) to validate assay responsiveness .
  • Blank corrections : Run parallel assays with TBA omitted to subtract background absorbance .
  • Replication : Use ≥3 biological replicates and report intra- and inter-assay CVs to ensure reproducibility .

Q. What advanced techniques improve spatial resolution of MDA detection in tissue samples?

  • Methodological Answer :

  • Mass spectrometry imaging (MSI) : Matrix-assisted laser desorption/ionization (MALDI)-MSI enables µm-level resolution of MDA adducts in frozen sections .
  • Immunohistochemistry (IHC) : Polyclonal anti-MDA antibodies (e.g., clone 1F83) can localize MDA-protein adducts, though cross-reactivity with other aldehydes requires validation via competitive ELISA .
  • Fluorescent probes : Use boron-dipyrromethene (BODIPY)-based probes (λex/em = 581/591 nm) for real-time, live-cell imaging of lipid peroxidation .

Methodological Best Practices

  • Synthesis & characterization : For lab-synthesized MDA, validate purity via NMR (δ 8.30 ppm for aldehyde protons) and mass spectrometry (m/z 86 for M⁺) .
  • Data reporting : Adhere to PRISMA guidelines for systematic reviews, including flow diagrams for study selection and risk-of-bias assessments .
  • Statistical reporting : Provide exact p-values, confidence intervals, and effect sizes instead of dichotomous "significant/non-significant" labels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.